2,7-Diaminomitosene

cytotoxicity L1210 leukemia EMT6 mammary tumor

2,7-Diaminomitosene (2,7-DAM; CAS 78598-43-3; molecular formula C₁₄H₁₆N₄O₄; MW 304.30) is the principal bioreductive metabolite of the clinically used antitumor antibiotic mitomycin C (MC), generated upon reductive activation in both cell-free systems and tumor tissue in vivo. Lacking the aziridine ring that confers bifunctional alkylating capacity to MC, 2,7-DAM functions as a monofunctional DNA alkylator that targets the guanine-N7 position within the DNA major groove, forming two distinct monoadducts without generating interstrand cross-links.

Molecular Formula C14H16N4O4
Molecular Weight 304.3 g/mol
CAS No. 78598-43-3
Cat. No. B1203922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diaminomitosene
CAS78598-43-3
Synonyms2,7-diaminomitosene
Molecular FormulaC14H16N4O4
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N
InChIInChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21)
InChIKeySMCLMIIQNWUTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Diaminomitosene (CAS 78598-43-3): Product Classification and Core Properties for Informed Compound Sourcing


2,7-Diaminomitosene (2,7-DAM; CAS 78598-43-3; molecular formula C₁₄H₁₆N₄O₄; MW 304.30) is the principal bioreductive metabolite of the clinically used antitumor antibiotic mitomycin C (MC), generated upon reductive activation in both cell-free systems and tumor tissue in vivo [1]. Lacking the aziridine ring that confers bifunctional alkylating capacity to MC, 2,7-DAM functions as a monofunctional DNA alkylator that targets the guanine-N7 position within the DNA major groove, forming two distinct monoadducts without generating interstrand cross-links [2]. As the predominant metabolic product accounting for the major reductive pathway of MC, 2,7-DAM is an indispensable analytical reference standard for quantifying MC bioreductive activation in pharmacokinetic and pharmacodynamic investigations [3].

Why 2,7-Diaminomitosene Cannot Be Replaced by Mitomycin C or Other Mitosene Analogs: The Scientific Substitution Gap


Generic interchange between 2,7-diaminomitosene and mitomycin C—or indeed any other mitosene congener—is scientifically indefensible because the compounds diverge at the most fundamental levels of DNA alkylation chemistry and biological consequence. 2,7-DAM's monofunctional, major groove alkylation at guanine-N7 yields non-cross-linking DNA lesions that fail to activate the p53 tumor suppressor pathway and are essentially non-cytotoxic, whereas MC generates bifunctional minor groove guanine-N2 adducts and lethal interstrand cross-links that robustly trigger p53-dependent apoptosis [1][2]. This mechanistic divergence translates into a >100-fold differential in cellular cytotoxicity in EMT6 tumor cells despite comparable cellular uptake, confirming that the reduced toxicity is an intrinsic property of the DNA lesion type rather than a pharmacokinetic artifact [3]. Consequently, the choice between 2,7-DAM and MC—or between 2,7-DAM and decarbamoyl mitomycin C (DMC), which activates p53-independent cell death—must be dictated entirely by the specific DNA damage endpoint under investigation [1].

2,7-Diaminomitosene vs Mitomycin C and Decarbamoyl Mitomycin C: Quantitative Head-to-Head Comparator Data for Procurement Decision-Making


Cytotoxicity Differential: 2,7-Diaminomitosene vs Mitomycin C in Murine Leukemia and Mammary Tumor Models

2,7-Diaminomitosene exhibited a 3–4-fold reduction in potency compared to mitomycin C in inhibiting L-1210 murine leukemia cell colony formation in vitro [1]. In EMT6 mouse mammary tumor cells, the cytotoxicity differential was dramatically larger: 2,7-DAM was approximately 100-fold less cytotoxic than MC under both aerobic and hypoxic conditions, with the 2,7-DAM–guanine-N7 DNA adduct appearing to be relatively noncytotoxic [2]. Cellular uptake and efflux of 2,7-DAM by EMT6 cells were comparable to that of MC, confirming that the reduced toxicity arises from the nature of the DNA lesion rather than impaired cellular access [2].

cytotoxicity L1210 leukemia EMT6 mammary tumor colony formation assay antineoplastic screening

DNA Alkylation Locus: Major Groove Guanine-N7 (2,7-DAM) vs Minor Groove Guanine-N2 (Mitomycin C) and Cross-Linking Capacity

Reductive activation of mitomycin C yields bifunctional DNA alkylation with cross-linking at guanine-N2 in the minor groove, whereas 2,7-DAM—which lacks the aziridine function—alkylates DNA monofunctionally at guanine-N7 in the major groove [1]. Sodium dithionite reduction of 2,7-DAM in the presence of calf thymus DNA resulted in covalent alkylation to the extent of one molecule per 14 bases, with no evidence of DNA-DNA cross-link formation detected by alkaline elution [2]. In contrast, MC forms interstrand cross-links involving alkylation at both the C-1 (aziridine) and C-10 (carbamate) positions [2]. NMR solution structure determination confirmed that the 2,7-DAM–DNA adduct is anchored in the major groove via covalent linkage of C-10 to guanine-N7, oriented 3′ to the adducted guanine, and does not perturb the overall B-DNA helical structure—a binding mode distinct from intercalating major groove alkylators such as aflatoxin [3].

DNA alkylation major groove minor groove guanine-N7 adduct interstrand cross-link monofunctional alkylator

p53 Tumor Suppressor Pathway Activation: 2,7-Diaminomitosene vs Mitomycin C vs Decarbamoyl Mitomycin C

At equidose concentrations in ML-1 human myeloblastic leukemia cells, mitomycin C (MC) and decarbamoyl mitomycin C (DMC) both induced p53 protein accumulation and increased mRNA levels of the downstream targets p21/WAF1 and Gadd45, whereas 2,7-DAM failed to elicit any of these responses [1]. Furthermore, MC and DMC efficiently induced apoptosis in ML-1 cells, but 2,7-DAM did not induce apoptosis under identical treatment conditions [1]. Notably, DMC was capable of initiating apoptosis through a p53-independent pathway, a property not shared by MC [1]. A comprehensive review corroborated that 2,7-DAM is not cytotoxic and does not activate the p53 pathway, while DMC is more cytotoxic than MC and can kill p53-deficient cells by inducing degradation of Checkpoint 1 protein [2].

p53 pathway apoptosis DNA damage signaling p21/WAF1 Gadd45 ML-1 cells

DNA Sequence Selectivity Switch: (G)ₙ Tract Preference of 2,7-Diaminomitosene vs CpG Dinucleotide Preference of Mitomycin C

Removal of the aziridine ring from MC to generate 2,7-DAM results in a complete switch of DNA sequence selectivity. MC preferentially alkylates guanines within CpG dinucleotide sequences in the minor groove, whereas 2,7-DAM selectively targets guanines located within contiguous (G)ₙ tracts (runs of two or more guanine residues) in the major groove [1]. Marked sequence selectivity was quantitatively demonstrated using a series of synthetic oligonucleotides incorporating systematic variations of the 5′-TGGN consensus sequence, with the alkylation preference of 2,7-DAM correlating directly with the sequence-specific negative molecular electrostatic potential of the major groove [2]. The selectivity correlated with the electrostatic potential of the major groove, suggesting that the alkylation selectivity is determined by sequence-specific variation in DNA reactivity rather than by steric or structural recognition elements [2].

sequence selectivity DNA adduct mapping guanine-rich tracts CpG islands major groove electrostatics

In Vivo Tumor Pharmacokinetics: Rapid Formation and Dose-Dependent Clearance of 2,7-Diaminomitosene as the Dominant Bioreductive Metabolite

In rat Sp 107 mammary carcinoma following intratumoral injection of mitomycin C, 2,7-DAM was produced rapidly, achieving near-maximal tumor concentrations at the earliest measurement time point of 5 minutes post-injection [1]. The apparent intratumoral half-life of 2,7-DAM was 5 minutes following a 100 μg dose and 35 minutes following a 1 mg dose, demonstrating dose-dependent clearance kinetics [1]. The secondary metabolite 10-decarbamoyl-2,7-diaminomitosene (DC 2,7-DM) exhibited a longer half-life of 130 minutes at the higher dose, but was quantitatively minor: the area under the concentration-time curve (AUC) of 2,7-DAM was 5.6-fold greater than that of DC 2,7-DM [1]. In a separate study using murine MAC 16 and MAC 26 colon adenocarcinomas, 2,7-DM was by far the predominant metabolite detected across both tumor types, confirming its status as the major bioreductive product and an accurate indicator of MC metabolic activation, despite a 4-fold lower production in the more chemosensitive MAC 16 tumor [2].

tumor pharmacokinetics bioreductive metabolism in vivo half-life HPLC quantitation mitomycin C activation biomarker

2,7-Diaminomitosene Procurement Application Scenarios: Where This Compound Delivers Irreplaceable Scientific Value


Certified Reference Standard for Mitomycin C Bioreductive Metabolism Quantification in Preclinical Tumor Pharmacokinetic Studies

Based on the evidence that 2,7-DAM is the predominant bioreductive metabolite formed within 5 minutes in tumor tissue and accounts for the largest AUC among all MC metabolites [1], and given the availability of a validated HPLC-UV method with defined recovery values (51.7 ± 5.4% for 2,7-DM from tumor tissue) [2], procurement of high-purity 2,7-DAM as a certified analytical reference standard is essential for any laboratory conducting quantitative pharmacokinetic-pharmacodynamic profiling of mitomycin C or its analogs in preclinical solid tumor models.

Non-Cytotoxic DNA Damaging Agent for p53-Independent DNA Damage Response and Translesion Synthesis Research

2,7-DAM produces well-characterized, structurally defined major groove guanine-N7 monoadducts that do not activate the p53 pathway, do not induce p21 or Gadd45, and do not trigger apoptosis in human leukemia cells [3]. This unique property enables researchers to disentangle p53-dependent from p53-independent DNA damage signaling, and to study translesion DNA synthesis bypass of a structurally defined monoadduct without the confounding cytotoxicity that would preclude such experiments if using MC, DMC, or any cross-linking agent [2].

Mechanistic Probe for DNA Groove-Specific Alkylation and Sequence Context Effects on Repair Enzyme Recognition

The rigorously established switch from minor groove (MC) to major groove (2,7-DAM) alkylation [4], combined with the distinct sequence selectivity for (G)ₙ homopolymeric tracts vs CpG dinucleotides [5], and the availability of an NMR-resolved 3D structure of the 2,7-DAM–DNA complex (PDB: 1JO1), make 2,7-DAM an indispensable tool for systematically investigating how the geometric positioning and sequence context of a DNA adduct influence its recognition and processing by base excision repair, nucleotide excision repair, and mismatch repair machinery.

Core Scaffold for Bioreductively Activated Nucleotide Prodrugs Targeting Multidrug-Resistant Cancer Cells

Nucleotide conjugates of 2,7-diaminomitosene, in which the phosphate group of pyrimidine nucleotides is covalently linked to the C-1 position, have demonstrated superior potency compared to the parent mitomycin C against multi-drug-resistant L1210 leukemia cell lines, with all conjugates derived from mitomycin C exhibiting greater potency than the parent compound in the resistant line [6]. 2,7-DAM therefore serves as a validated core scaffold for the rational design of dual-action prodrugs that combine nucleotide antimetabolite delivery with mitosene-mediated DNA alkylation, offering a procurement-relevant starting material for medicinal chemistry programs aimed at overcoming MDR-mediated chemoresistance.

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